5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopropyl group, a trifluoromethoxyphenyl group, and a carboxylic acid group, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step involves the formation of the isoxazole ring through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Functional Group Introduction: The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
5-Cyclopropyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H10F3NO4 |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
5-cyclopropyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)21-9-3-1-2-8(6-9)11-10(13(19)20)12(22-18-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,19,20) |
InChI Key |
ABKIASZRQKVZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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